molecular formula C7H15NS B14722915 5-Methyl[1,5]thiazocane CAS No. 5932-57-0

5-Methyl[1,5]thiazocane

Cat. No.: B14722915
CAS No.: 5932-57-0
M. Wt: 145.27 g/mol
InChI Key: SFNHCMMZTDBFFL-UHFFFAOYSA-N
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Description

5-Methyl[1,5]thiazocane is a heterocyclic organic compound that contains a sulfur and nitrogen atom within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl[1,5]thiazocane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the thiazocane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl[1,5]thiazocane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazocane derivatives .

Scientific Research Applications

5-Methyl[1,5]thiazocane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methyl[1,5]thiazocane involves its interaction with specific molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit or activate receptors, and interfere with cellular processes. These interactions are often mediated by the sulfur and nitrogen atoms in the thiazocane ring, which can form bonds with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl[1,5]thiazocane is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This structural uniqueness allows it to interact differently with biological targets compared to other thiazole derivatives .

Properties

CAS No.

5932-57-0

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

5-methyl-1,5-thiazocane

InChI

InChI=1S/C7H15NS/c1-8-4-2-6-9-7-3-5-8/h2-7H2,1H3

InChI Key

SFNHCMMZTDBFFL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCSCCC1

Origin of Product

United States

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